N',N',4-trimethylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’,4-trimethylbenzenesulfonohydrazide is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.288 g/mol . It is known for its unique structure, which includes a sulfonohydrazide group attached to a trimethylbenzene ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’,N’,4-trimethylbenzenesulfonohydrazide can be synthesized through the condensation reaction of 4-trimethylbenzenesulfonyl chloride with hydrazine . The reaction typically involves the use of an organic solvent such as chloroform or methanol, and it is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N’,N’,4-trimethylbenzenesulfonohydrazide are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include purification steps such as recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’,N’,4-trimethylbenzenesulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the sulfonohydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N’,N’,4-trimethylbenzenesulfonohydrazide has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the synthesis of bioactive metal complexes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’,N’,4-trimethylbenzenesulfonohydrazide involves its interaction with biological molecules through its sulfonohydrazide group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may interfere with essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzenesulfonyl hydrazide: This compound has a similar structure but differs in the position of the methyl groups on the benzene ring.
N’,N’,4-trimethylbenzene-1-sulfonohydrazide: Another closely related compound with slight variations in the molecular structure.
Uniqueness
N’,N’,4-trimethylbenzenesulfonohydrazide is unique due to its specific arrangement of the sulfonohydrazide group and the trimethylbenzene ring. This unique structure contributes to its distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N',N',4-trimethylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-8-4-6-9(7-5-8)14(12,13)10-11(2)3/h4-7,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKOFNKFGIVSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53153-59-6 |
Source
|
Record name | N',N',4-trimethylbenzene-1-sulfonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.